molecular formula C18H22N2O5S2 B11169748 2-(benzenesulfonyl)-N-[4-(butylsulfamoyl)phenyl]acetamide

2-(benzenesulfonyl)-N-[4-(butylsulfamoyl)phenyl]acetamide

Cat. No.: B11169748
M. Wt: 410.5 g/mol
InChI Key: CXTCWSCFWFLQDE-UHFFFAOYSA-N
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Description

2-(benzenesulfonyl)-N-[4-(butylsulfamoyl)phenyl]acetamide is a complex organic compound characterized by its unique structure, which includes a benzenesulfonyl group and a butylsulfamoyl phenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonyl)-N-[4-(butylsulfamoyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzenesulfonyl chloride with an appropriate amine to form the benzenesulfonamide intermediate. This intermediate is then reacted with 4-(butylsulfamoyl)phenylacetic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(benzenesulfonyl)-N-[4-(butylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or sulfamoyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(benzenesulfonyl)-N-[4-(butylsulfamoyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(benzenesulfonyl)-N-[4-(butylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzenesulfonyl)-N-[4-(chlorosulfamoyl)phenyl]acetamide
  • 2-(benzenesulfonyl)-N-[4-(methylsulfamoyl)phenyl]acetamide
  • 2-(benzenesulfonyl)-N-[4-(ethylsulfamoyl)phenyl]acetamide

Uniqueness

2-(benzenesulfonyl)-N-[4-(butylsulfamoyl)phenyl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the butylsulfamoyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds.

Properties

Molecular Formula

C18H22N2O5S2

Molecular Weight

410.5 g/mol

IUPAC Name

2-(benzenesulfonyl)-N-[4-(butylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C18H22N2O5S2/c1-2-3-13-19-27(24,25)17-11-9-15(10-12-17)20-18(21)14-26(22,23)16-7-5-4-6-8-16/h4-12,19H,2-3,13-14H2,1H3,(H,20,21)

InChI Key

CXTCWSCFWFLQDE-UHFFFAOYSA-N

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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